molecular formula C7H9NO6 B1256816 Dcg IV

Dcg IV

Cat. No.: B1256816
M. Wt: 203.15 g/mol
InChI Key: MATPZHBYOVDBLI-FKNRSBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

DCG IV is primarily produced for research purposes and is not manufactured on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

DCG IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups.

Scientific Research Applications

DCG IV has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and reactions of metabotropic glutamate receptors.

    Biology: Investigated for its effects on neuronal activity and neuroprotection.

    Medicine: Explored for its potential therapeutic effects in conditions such as epilepsy, Parkinson’s disease, and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmacological agents and research tools .

Mechanism of Action

DCG IV exerts its effects by acting as an agonist for group II metabotropic glutamate receptors (mGluR 2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can inhibit the release of excitatory neurotransmitters, providing neuroprotective and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DCG IV is unique in its high potency and selectivity for group II metabotropic glutamate receptors. It has shown significant neuroprotective and anticonvulsant effects, making it a valuable tool in neurological research .

Properties

Molecular Formula

C7H9NO6

Molecular Weight

203.15 g/mol

IUPAC Name

3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t1?,2?,3?,4-/m0/s1

InChI Key

MATPZHBYOVDBLI-FKNRSBSYSA-N

Isomeric SMILES

C1(C(C1C(=O)O)C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N

Pictograms

Irritant

Synonyms

2-(2,3-dicarboxycyclopropyl)glycine
DCG-IV

Origin of Product

United States

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